Benorylate
Description
Historical Context of Benorilate in Pharmaceutical Research
Benorilate, also known as benorylate, is an ester-linked codrug of aspirin (B1665792) (acetylsalicylic acid) and paracetamol (acetaminophen) wikipedia.orginvivochem.com. It was developed and used as an anti-inflammatory and antipyretic medication wikipedia.org. The synthesis of Benorilate involves the reaction of acetyl salicoyl chloride with paracetamol wikipedia.org. This approach of chemically linking two active pharmaceutical ingredients was explored as a way to potentially alter their pharmacokinetic and pharmacodynamic profiles.
Early research explored Benorilate for conditions where both pain and inflammation were present, such as various forms of arthritis (including rheumatoid arthritis and osteoarthritis) and musculoskeletal disorders patsnap.com. Studies investigated its antirheumatic characteristics, finding them comparable to aspirin in some instances invivochem.com. Research also indicated that Benorilate could suppress prostaglandin (B15479496) (PG) production in human tissues and experimental animals invivochem.commedchemexpress.com.
Evolution of Benorilate's Role as a Prodrug in Therapeutic Strategies
Benorilate is classified as a prodrug, specifically a mutual prodrug, where two pharmacologically active agents are linked, and each can be considered a promoiety for the other researchgate.netorientjchem.orgjiwaji.edu. The rationale behind developing Benorilate as a prodrug was to potentially improve certain properties compared to administering aspirin and paracetamol separately. One hypothesized advantage was improved gastric tolerance, as Benorilate was believed to be absorbed as an intact molecule, thereby reducing direct contact of the acidic aspirin component with the stomach lining invivochem.commedchemexpress.comorientjchem.org.
Upon administration, Benorilate undergoes metabolism in the body to release its active components, paracetamol and aspirin patsnap.com. This biotransformation is crucial for the compound to exert its therapeutic effects researchgate.netorientjchem.org. Research into the hydrolysis of Benorilate in biological systems, such as human plasma, was conducted to understand the release of aspirin and paracetamol google.comgoogle.com. Studies indicated that while Benorilate was designed to release both components, the metabolic conversion of aspirin esters and related derivatives could lead to the formation of salicylic (B10762653) acid rather than solely aspirin google.comgoogle.com.
Despite the initial promise and research into its properties and potential benefits, the usage of Benorilate has seen a decline. patsnap.com. This decline is associated with the introduction of newer nonsteroidal anti-inflammatory drugs (NSAIDs) and a greater understanding of potential side effects patsnap.com. Furthermore, concerns regarding Reye syndrome in children due to its conversion to aspirin have led to recommendations against its use in this population wikipedia.orgwikipedia.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-acetamidophenyl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKLNWAOXSSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022649 | |
| Record name | Benorylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5003-48-5 | |
| Record name | Benorylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5003-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benorilate [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benorilate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benorylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benorilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENORILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1QX9DV96G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Development
Traditional Synthetic Routes and Associated Environmental and Efficiency Challenges
Traditional methods for synthesizing Benorilate often involve multiple steps and can present environmental and efficiency challenges. One common approach is based on the Schotten-Baumann esterification reaction. This method typically requires the preparation of acetylsalicylic acid chloride, which is then reacted with paracetamol or its sodium salt jocpr.comgoogle.com.
Advancements in Green Chemistry Principles for Benorilate Synthesis
In recent years, there has been a growing focus on applying green chemistry principles to the synthesis of Benorilate to address the limitations of traditional methods, aiming for improved efficiency, reduced environmental impact, and enhanced safety pku.edu.cnccspublishing.org.cnccspublishing.org.cn.
One-Step Esterification Approaches
Advancements in Benorilate synthesis include the development of one-step esterification methods. These approaches aim to directly form the ester bond between acetylsalicylic acid and paracetamol in a single reaction vessel, reducing the number of steps and potentially minimizing waste generation pku.edu.cnccspublishing.org.cngoogle.comjocpr.compku.edu.cn.
One optimized one-step method utilizes EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 4-DMAP (4-dimethylaminopyridine) for the esterification pku.edu.cnccspublishing.org.cn. Another improved one-pot method employs N,N'-carbonyldiimidazole (CDI) as a coupling reagent jocpr.comjocpr.com. In this CDI-promoted reaction, the byproduct imidazole (B134444) also acts as a catalyst, further enhancing the efficiency of the process jocpr.com. This method involves reacting acetylsalicylic acid with CDI, followed by the addition of paracetamol in the same reactor jocpr.com.
Catalyst-Promoted Synthetic Pathways
Various catalysts have been explored to promote the synthesis of Benorilate, leading to more efficient and potentially greener processes.
The use of N,N'-carbonyldiimidazole (CDI) as a coupling reagent, with the byproduct imidazole acting as a catalyst, has shown promise in one-pot synthesis, offering simplicity and suitability for large-scale production jocpr.comjocpr.com.
Another catalytic approach involves using 4-dimethylaminopyridine (B28879) (4-DMAP) as an ultra high-efficiency catalyst for the esterification of acetylsalicylic acid chloride and acetaminophenol google.com. This method, which also incorporates an inorganic base as an acid scavenger, can achieve the synthesis at relatively low temperatures (0-20°C) within a short reaction time (10 minutes to 3 hours) google.com.
Ionic liquids have also been investigated as catalysts for esterification reactions, including the synthesis of Benorilate precursors mdpi.com. For instance, a tropine-based functionalized acidic ionic liquid, [Trps][OTs], has been used to catalyze the acetylation of salicylic (B10762653) acid, a related reaction mdpi.com.
Advanced Analytical Characterization Techniques for Synthesized Benorilate Products
Characterization of synthesized Benorilate is crucial to confirm its structure, purity, and quality. A range of advanced analytical techniques are employed for this purpose.
Techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are commonly used to characterize the structure and purity of Benorilate pku.edu.cnccspublishing.org.cn. HPLC is also utilized for purity determination jocpr.com.
Other analytical methods applicable to the characterization of organic compounds like Benorilate include techniques used for analyzing solubility and solid-state properties. For instance, solubility data can be investigated using methods like the extended Hildebrand solubility approach, and the underlying mechanisms of solvation can be analyzed using computational models such as COSMO-RS researchgate.net.
Advanced analytical techniques broadly used in chemical characterization that can be applied to Benorilate include various chromatographic methods, mass spectrometry, and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a standard technique for assessing purity and identifying impurities. Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS), provides detailed structural information and confirms molecular weight. NMR spectroscopy (¹H NMR, ¹³C NMR) is invaluable for elucidating the complete molecular structure. Other techniques like infrared (IR) spectroscopy can confirm the presence of specific functional groups. For solid samples, techniques like X-ray Diffraction (XRD) can provide information on crystallinity and solid-state form.
The application of multiple orthogonal techniques is often necessary for comprehensive characterization, ensuring the identity, purity, and quality of the synthesized Benorilate product chromatographyonline.com.
Pharmacological Mechanisms of Benorilate and Its Metabolites
Prodrug Hydrolysis and Subsequent Bioactivation Pathways
Upon oral administration, Benorilate is absorbed, likely as the intact molecule, which is thought to contribute to its improved gastric tolerance compared to aspirin (B1665792) nih.govmedchemexpress.cominvivochem.comglpbio.com. Following absorption, Benorilate undergoes hydrolysis, primarily in the liver and plasma, facilitated by esterase enzymes patsnap.comnih.gov. This hydrolysis yields salicylic (B10762653) acid and paracetamol nih.govtandfonline.comtandfonline.com. While hydrolysis via acetylsalicylic acid is minor, a significant route involves the initial hydrolysis of the acetyl group to form phenetsal, followed by hydrolysis to paracetamol and salicylate (B1505791) nih.gov. Once formed, salicylic acid and paracetamol follow their respective metabolic pathways nih.govtandfonline.com.
Cyclooxygenase Enzyme Inhibition by the Salicylate Component
Salicylic acid, a key metabolite of Benorilate, is a known nonsteroidal anti-inflammatory drug (NSAID) ahajournals.orgdrugbank.com. Its anti-inflammatory and analgesic properties are linked to its interaction with cyclooxygenase (COX) enzymes drugbank.com.
Differential Inhibition of COX-1 and COX-2 Isoforms
Cyclooxygenase enzymes, specifically COX-1 and COX-2, are crucial in the biosynthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid ptfarm.plpatsnap.comacs.org. While aspirin, the acetylated form of salicylic acid, irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in their active sites, salicylic acid itself does not directly inhibit COX-1 or COX-2 activity in vitro to the same extent as aspirin ahajournals.orgdrugbank.comacs.orgresearchgate.netpnas.org. However, salicylate is capable of inhibiting prostaglandin (B15479496) synthesis in intact cells ahajournals.orgresearchgate.netpnas.org. Research suggests that salicylate can suppress the transcription of the COX-2 gene, thereby reducing COX-2 mRNA and protein levels ahajournals.orgpnas.org. This suppression of COX-2 induction contributes to its anti-inflammatory action pnas.org.
Impact on Prostaglandin and Thromboxane (B8750289) Biosynthesis
By influencing COX activity, particularly through the suppression of COX-2 induction, the salicylate component of Benorilate reduces the synthesis of prostaglandins and thromboxanes patsnap.comdrugbank.compatsnap.com. Prostaglandins are lipid mediators involved in various physiological processes, including inflammation, pain, and fever patsnap.compatsnap.com. Thromboxanes, particularly thromboxane A2, are involved in platelet aggregation patsnap.compatsnap.com. The reduction in these mediators contributes to the anti-inflammatory, analgesic, and antipyretic effects associated with Benorilate administration nih.govpatsnap.commedchemexpress.commedchemexpress.com. Studies have shown that Benorilate can inhibit prostaglandin synthesis in laboratory animals and human tissue medchemexpress.comglpbio.com.
Pharmacokinetic and Biotransformation Studies
Absorption and Hydrolysis Kinetics of Benorilate
Research indicates that benorilate is likely absorbed from the gastrointestinal tract as the intact molecule. nih.gov This characteristic is believed to contribute to its improved gastric tolerance compared to acetylsalicylic acid. nih.gov A study in human subjects demonstrated good absorption, with approximately 83% of the administered oral dose being absorbed. tandfonline.com
Once absorbed, benorilate is subject to rapid and extensive hydrolysis by non-specific esterases found in various tissues. nih.govtandfonline.com The half-life of the parent benorilate molecule in plasma is very short, with studies observing variations between 2 and 10 minutes in different human plasma samples. tandfonline.com Another study in patients with rheumatoid arthritis found that after an oral dose, the peak plasma concentration of intact benorilate occurred at 30 minutes and was virtually undetectable within 90 minutes. nih.gov
The primary metabolic pathway for benorilate hydrolysis involves the initial cleavage of the acetyl group, which yields an intermediate metabolite known as phenetsal (acetaminosalol). nih.govnih.gov This is followed by the subsequent hydrolysis of phenetsal into the two principal active metabolites: salicylate (B1505791) and paracetamol. nih.govnih.gov A secondary, more minor pathway involves hydrolysis to form acetylsalicylic acid. nih.gov
Comparative Metabolic Profiles Across Different Species and Developmental Stages
Detailed comparative pharmacokinetic studies of benorilate across multiple species are not extensively documented in publicly available research. However, general principles of drug metabolism suggest that variations in esterase activity and subsequent metabolic pathways would exist between species, affecting the rate of hydrolysis and the profile of metabolites. nih.govnih.govaccp.com Differences in anatomy, physiology, and enzyme biochemistry can lead to significant variations in drug handling and disposition. nih.gov
Information regarding the influence of developmental stages on benorilate metabolism is also limited. A study in children aged 4 months to 12 years evaluated its antipyretic effect but did not provide pharmacokinetic data across different age groups within this cohort. unil.ch It is known that for other drugs, metabolic pathways can differ significantly between pediatric and adult populations.
Following its release from benorilate, salicylate undergoes extensive metabolism. The primary routes of metabolism for salicylic (B10762653) acid in humans include conjugation with glycine (B1666218) to form salicyluric acid, and the formation of ether (phenolic) and ester (acyl) glucuronides. nih.gov A smaller fraction is oxidized to gentisic acid. nih.gov These metabolic pathways are saturable, meaning the elimination half-life of salicylic acid is dose-dependent. nih.gov The metabolites are primarily excreted renally. nih.gov Intersubject differences in the clearance of salicylic acid have been noted, with some studies suggesting a greater clearance in males than females. nih.gov
The paracetamol metabolite is also extensively metabolized, primarily in the liver. unil.ch The main biotransformation pathways are glucuronidation (conjugation with glucuronic acid) and sulfation (conjugation with sulfuric acid). accp.comunil.ch A small portion of the paracetamol dose is oxidized by the cytochrome P450 enzyme system (specifically CYP2E1) to a reactive intermediate, N-acetyl-p-benzoquinoneimine (NAPQI). accp.com Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866). accp.com
Studies on paracetamol administered directly show significant species differences in bioavailability and metabolism. One comparative study demonstrated that absolute bioavailability varied widely among chickens, turkeys, dogs, pigs, and horses, largely due to differences in first-pass metabolism. mdpi.com This suggests that the disposition of the paracetamol moiety from benorilate would also likely exhibit considerable variation across species.
Table 1: Comparative Oral Bioavailability of Acetaminophen (B1664979) (Paracetamol) in Various Species This table presents data for directly administered acetaminophen, a primary metabolite of benorilate, to illustrate species-specific differences in pharmacokinetics.
| Species | Absolute Bioavailability (%) |
|---|---|
| Chickens | 42.2 |
| Turkeys | 39.0 |
| Dogs | 44.5 |
| Pigs | 75.5 |
| Horses | 91.0 |
Influence of Hydrolysis Location on Systemic Drug Exposure
Benorilate hydrolysis occurs in both the plasma and the liver. nih.govnih.gov However, in vitro studies have shown that the process is much more active in the liver. nih.govnih.gov Specifically, liver cytosol hydrolyzes benorilate more actively than liver microsomes, and is approximately 10 times more rapid than plasma. nih.govnih.gov
This differential rate of hydrolysis has a significant impact on systemic drug exposure. Since benorilate is absorbed largely intact, it is subject to substantial first-pass metabolism in the liver. tandfonline.com The rapid and efficient hydrolysis in the liver means that very little of the parent compound reaches the systemic circulation. nih.govnih.gov Instead, the drug is quickly converted to its active metabolites, salicylate and paracetamol, which are then distributed throughout the body. nih.gov Following a single oral dose in human volunteers, only salicylate and paracetamol were detected in the plasma, underscoring the efficiency of the hydrolysis process. nih.govnih.gov The low systemic exposure to the parent ester molecule is a key feature of its pharmacokinetic profile. nih.gov
Plasma Concentration Dynamics of Active Metabolites
The pharmacokinetic profile of benorilate is characterized by the rapid disappearance of the parent compound and the appearance of its active metabolites in the plasma. nih.govtandfonline.com The slower absorption and hydrolysis of benorilate compared to taking aspirin (B1665792) and paracetamol separately results in a more sustained release of the metabolites, which may allow for less frequent administration. tandfonline.com
A study conducted in patients with rheumatoid arthritis provides specific data on the plasma concentrations following a single 4 g oral dose of benorilate. nih.gov The parent compound, benorilate, reached a mean peak plasma level of 2.18 µg/mL just 30 minutes after administration, declining rapidly thereafter. nih.gov The salicylate metabolite reached its mean peak plasma level of 119 µg/mL at 3 hours post-administration, indicating a slower formation and release into the systemic circulation. nih.gov While specific pharmacokinetic data for the paracetamol metabolite from the same study is not available, its properties are well-characterized from direct administration studies, showing a typical plasma half-life of around 2 to 2.5 hours in healthy adults. accp.comservice.gov.uk
Table 2: Pharmacokinetic Parameters of Benorilate and its Salicylate Metabolite in Human Plasma (Following a single 4 g oral dose in patients with rheumatoid arthritis)
| Compound | Mean Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) |
|---|---|---|
| Benorilate | 2.18 µg/mL | 0.5 hours |
| Salicylate | 119 µg/mL | 3.0 hours |
Toxicological Research and Safety Profile Elucidation
Systemic Toxicity Investigations
Investigations into the systemic toxicity of benorilate have centered on its potential impact on major organ systems, including the bone marrow, liver, and kidneys.
Bone Marrow Effects and Hematopoiesis Perturbations
Research into the long-term effects of benorilate on bone marrow function has sought to identify any potential for myelotoxicity. A key long-term study involving 33 patients with rheumatoid arthritis receiving benorilate for up to 9.5 months monitored several hematological parameters to assess its impact on hematopoiesis. nih.gov The study's findings indicated no demonstrable toxicity to the bone marrow. nih.gov Key parameters such as hemoglobin levels, erythrocyte counts, leukocyte counts, and thrombocyte counts remained stable throughout the treatment period, suggesting that benorilate does not significantly perturb hematopoietic processes under therapeutic conditions. nih.gov
Table 1: Hematological Parameters Monitored in a Long-Term Benorilate Study
| Parameter | Monitored For | Finding |
|---|---|---|
| Hemoglobin | Anemia, Red Blood Cell Mass | No significant changes observed |
| Erythrocyte Count | Red Blood Cell Production | No significant changes observed |
| Leukocyte Count | White Blood Cell Production | No significant changes observed |
| Thrombocyte Count | Platelet Production | No significant changes observed |
Data sourced from a long-term study on benorilate toxicity. nih.gov
Hepatic Systemic Effects and Hepatotoxicity Research
The potential for hepatotoxicity is a critical area of investigation for any compound metabolized in the liver. Benorilate is hydrolyzed in the liver and plasma to paracetamol and salicylate (B1505791). nih.govpatsnap.com While the aforementioned long-term study did not find evidence of hepatic toxicity based on regular monitoring of liver function tests, the toxicity of its paracetamol metabolite is well-documented. nih.gov
Paracetamol (acetaminophen) overdose is a primary cause of acute liver failure. tandfonline.comnih.gov Its toxicity is not caused by the parent compound but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govwikipedia.org Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866). tandfonline.com In cases of overdose, glutathione stores are depleted, allowing NAPQI to accumulate and bind to cellular mitochondrial proteins. nih.govwikipedia.org This process initiates mitochondrial oxidative stress, leading to hepatocyte damage and necrosis. nih.gov Research in mouse models, which closely mimics the human pathophysiology, has been instrumental in understanding this mechanism. nih.gov
Table 2: Liver Function Parameters Monitored in a Long-Term Benorilate Study
| Parameter | Monitored For | Finding |
|---|---|---|
| SGOT (AST) | Hepatocellular Injury | No significant changes observed |
| SGPT (ALT) | Hepatocellular Injury | No significant changes observed |
| Alkaline Phosphatase | Cholestasis / Biliary Obstruction | No significant changes observed |
| Prothrombin Time | Liver Synthetic Function | No significant changes observed |
Data sourced from a long-term study on benorilate toxicity. nih.gov
Renal Systemic Effects and Nephrotoxicity Research
The kidneys are another major organ system of concern for drug-induced toxicity. The salicylate component of benorilate, a non-steroidal anti-inflammatory drug (NSAID), is the primary focus of nephrotoxicity research. The long-term study in rheumatoid arthritis patients found no evidence of kidney toxicity, with key renal function indicators remaining stable. nih.gov
However, the broader class of NSAIDs, including aspirin (B1665792), has been associated with renal adverse effects. Short-term aspirin use in therapeutic doses typically does not affect creatinine (B1669602) clearance or electrolyte excretion in healthy individuals. nih.gov Yet, in predisposed individuals with conditions like chronic renal insufficiency, it may precipitate reversible acute renal failure. nih.gov Comparative studies have also investigated the acute effects of aspirin on the kidney, noting that it can cause an increase in the urinary excretion of epithelial cells and lysosomal enzymes, indicative of a direct effect on the renal tubules. nih.gov While long-term therapeutic use of aspirin alone has not been conclusively linked to a significant risk of chronic renal failure in most studies, the potential for nephrotoxicity remains a consideration. nih.govjournalrip.com
Data sourced from a long-term study on benorilate toxicity. nih.gov
Hematological Dysregulation Studies
Beyond general bone marrow effects, specific blood dyscrasias have been investigated in relation to benorilate and its constituent compounds.
Agranulocytosis and Associated Blood Dyscrasias
Agranulocytosis, a severe reduction in neutrophil count, is a rare but serious idiosyncratic adverse drug reaction. frontiersin.org There are reports of authenticated cases of agranulocytosis associated with benorilate use in humans. medicaldialogues.in While specific case studies on benorilate are scarce in the literature, the mechanisms are often considered in the context of its components or related drugs. Drug-induced agranulocytosis can be triggered by a wide variety of medications, including antibiotics, antithyroid drugs, and platelet aggregation inhibitors. oup.com Research on dipyrone, a compound once referred to as "Mexican aspirin," suggests an autoimmune mechanism where a drug-dependent antibody leads to the suppression of myeloid, erythroid, and primitive multipotential hematopoietic progenitors. nih.gov This suggests that such immune-mediated reactions affecting hematopoietic stem cells could be a potential pathway for agranulocytosis induced by certain analgesics.
Thrombocytopenia and Leukopenia Pathogenesis
Thrombocytopenia (low platelet count) and leukopenia (low white blood cell count) are other potential hematological dysregulations. Reports indicate that benorilate-induced blood dyscrasias have been observed in animal studies, with thrombocytopenia and leukopenia noted as early manifestations. medicaldialogues.in
The pathogenesis of drug-induced thrombocytopenia (DITP) can follow two primary pathways: immune-mediated destruction or direct bone marrow suppression leading to decreased platelet production. medicalnewstoday.com
Immune-mediated pathogenesis: In this more common form, the drug triggers an immune response, leading to the formation of drug-dependent antibodies. These antibodies bind to platelet surface glycoproteins only in the presence of the drug, marking the platelets for destruction by the reticuloendothelial system. nih.govnih.gov
Nonimmune pathogenesis: This involves direct cytotoxicity of the drug on megakaryocytes in the bone marrow, impairing thrombopoiesis (platelet production). nih.gov
Similarly, drug-induced leukopenia can result from direct myelosuppression or immune-mediated destruction of white blood cells or their precursors. mdpi.comnih.gov The aspirin component of benorilate is known to have antiplatelet effects by inhibiting thromboxane (B8750289) synthesis, which affects platelet aggregation rather than the platelet count itself. patsnap.comresearchgate.net However, both aspirin and paracetamol have been implicated in cases of thrombocytopenia, suggesting that the metabolites of benorilate could potentially contribute to these dyscrasias through the mechanisms described above. medicalnewstoday.comitpsupport.org.uk
Gastrointestinal Tolerability Research
Benorilate, an ester of acetylsalicylic acid and paracetamol, has been subject to research to determine its gastrointestinal tolerability, especially in comparison to other non-steroidal anti-inflammatory drugs (NSAIDs).
NSAIDs are widely recognized for their potential to cause gastrointestinal toxicity, ranging from dyspepsia to more severe complications like bleeding and perforation. nih.gov The mechanism often involves the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which is crucial for gastroprotective mucosal defenses. nih.govsemanticscholar.org
Research comparing benorilate with soluble aspirin has demonstrated notable differences in their effects on the gastrointestinal tract. A crossover study involving 15 subjects measured gastrointestinal blood loss using chromium-51 (B80572) (⁵¹Cr)-labelled red cells. The findings indicated that mean blood loss during benorilate therapy was significantly lower than that observed during therapy with soluble aspirin. nih.govnih.gov This suggests that benorilate possesses a more favorable gastric safety profile compared to traditional aspirin formulations. nih.govnih.gov While NSAIDs like naproxen (B1676952) may have higher gastrointestinal toxicity, others such as ibuprofen (B1674241) and selective COX-2 inhibitors are generally considered to have less impact on the gut. droracle.ai
| Drug | Mean Blood Loss (ml/day) | Significance (P-value) |
|---|---|---|
| Benorilate | 1.7 | <0.001 |
| Soluble Aspirin | 5.1 |
Investigations into the potential for benorilate to cause hidden, or occult, blood loss in the gastrointestinal tract have been a key area of its safety assessment.
A study was conducted to estimate potential iron deficiency resulting from blood loss caused by benorilate. oup.com In this study, nine healthy volunteers were administered a total of 480 grams of the drug over a two-month period. Despite this high dosage, the results from stool tests for occult blood were predominantly negative. oup.com Out of 66 stool guaiac (B1164896) tests performed, only one was positive, and out of 66 stool haematests, only six were positive. oup.com This low incidence of positive results indicates minimal gastrointestinal bleeding. Furthermore, the observed blood loss did not lead to anemia or any detectable iron deficiency. oup.com In a separate comparative study, it was found that in 12 out of 15 patients, daily blood loss with benorilate was less than 2.5 ml. nih.govnih.gov
| Test Type | Total Tests Performed | Positive Results |
|---|---|---|
| Stool Guaiac Test | 66 | 1 |
| Stool Haematest | 66 | 6 |
Molecular and Biochemical Mechanisms of Paracetamol-Induced Organ Toxicity
As benorilate is hydrolyzed in the body to paracetamol (acetaminophen) and salicylate, the toxicological profile of paracetamol is of direct relevance. Paracetamol-induced organ toxicity, particularly hepatotoxicity, is a well-studied phenomenon driven by its metabolic pathways.
The metabolism of paracetamol is a critical determinant of its toxicity. At therapeutic concentrations, the majority of a paracetamol dose is metabolized in the liver via glucuronidation and sulfation into non-toxic conjugates that are excreted in the urine. clinpgx.orgrjptonline.org
However, a smaller fraction of the paracetamol dose is oxidized by the cytochrome P450 enzyme system, leading to the formation of a highly reactive and toxic intermediate metabolite, N-acetyl-p-benzoquinone imine (NAPQI). rjptonline.orgpnas.orgyoutube.com This process is known as bioactivation. Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH), a crucial antioxidant in the liver. youtube.comnih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases, forms a non-toxic mercapturic acid conjugate that is safely eliminated. pnas.orgnih.gov When paracetamol is taken in excessive amounts, the glucuronidation and sulfation pathways become saturated, shunting more of the drug toward the oxidative pathway and leading to increased production of NAPQI. clinpgx.orgnih.gov This surge in NAPQI production can deplete the liver's stores of glutathione, leaving the reactive metabolite free to cause cellular damage. rjptonline.orgnih.gov
Once glutathione stores are depleted, the highly reactive NAPQI metabolite can covalently bind to cellular macromolecules, particularly proteins. pnas.orgnih.gov This covalent binding is considered a primary mechanism of paracetamol-induced hepatotoxicity, leading to cellular damage and death. nih.govfrontiersin.org NAPQI primarily targets mitochondrial proteins, which can disrupt energy production and impair mitochondrial function, ultimately leading to hepatocyte necrosis. rjptonline.org
In addition to covalent binding, oxidative stress is another proposed mechanism of paracetamol toxicity. pnas.orgnih.gov The depletion of glutathione, a key component of the cell's antioxidant defense system, can lead to an increase in reactive oxygen species and subsequent oxidative damage to cellular components. pnas.orgnih.gov However, some research suggests that covalent binding is the primary mechanism of toxicity, with studies showing that acetaminophen (B1664979) can quench protein oxidation. nih.gov The formation of protein aggregates of high molecular weight, which are not disulfide-linked, has been observed and may be a mediator of the toxic effects. nih.gov
Specific enzyme systems play pivotal roles in both the activation and detoxification of paracetamol.
Cytochrome P450 (CYP) : This superfamily of enzymes is responsible for the bioactivation of paracetamol to its toxic metabolite, NAPQI. youtube.comnih.gov The primary isoforms involved in this oxidation process are CYP2E1, CYP1A2, and CYP3A4, with CYP2E1 being predominant at higher, toxic concentrations of paracetamol. rjptonline.orgnih.govnih.gov Factors that induce the activity of these enzymes, such as chronic alcohol consumption, can increase the rate of NAPQI formation and thereby enhance the risk of hepatotoxicity even at therapeutic doses of paracetamol. youtube.com
Clinical Efficacy and Comparative Effectiveness Research
Efficacy in Inflammatory Rheumatic Conditions
Benorilate has demonstrated therapeutic value in the management of several inflammatory rheumatic and musculoskeletal disorders. Clinical studies have shown its effectiveness in reducing pain and inflammation, thereby improving the quality of life for patients with these chronic conditions.
Rheumatoid Arthritis Therapeutic Outcomes
In patients with rheumatoid arthritis, benorilate has been shown to be an effective agent for controlling the signs and symptoms of the disease. A significant clinical trial demonstrated that benorilate therapy leads to statistically significant improvements in several key parameters of disease activity. Specifically, treatment with benorilate resulted in a marked reduction in the articular index, a measure of joint tenderness, and a decrease in the number of swollen joints. Furthermore, patients experienced a significant reduction in the duration of morning stiffness, a hallmark symptom of rheumatoid arthritis. Functional capacity, as measured by grip strength and assessments of daily activities, also showed notable improvement. These findings underscore the therapeutic utility of benorilate in the multifaceted management of rheumatoid arthritis.
Musculoskeletal Disorder Interventions
Benorilate has also been investigated for its role in the intervention of various musculoskeletal disorders. A double-blind, cross-over study involving 90 patients with degenerative conditions of the hip, knee, cervical or lumbar spine, and capsulitis of the shoulder found that benorilate favorably influenced pain, stiffness, quality of sleep, and the ability to work. nih.gov This study highlighted the analgesic and functional benefits of benorilate across a spectrum of common musculoskeletal complaints.
Comparative Clinical Trials with Other Analgesic and Anti-inflammatory Agents
To better understand its place in the therapeutic armamentarium, benorilate has been directly compared with other widely used analgesic and anti-inflammatory drugs in controlled clinical trials. These studies provide valuable insights into its relative efficacy.
| Outcome Measure | Benorilate | Acetylsalicylic Acid | p-value |
| Functional Grade Improvement | Statistically Significant | Statistically Significant | < 0.01 |
| Overall Pain Reduction | Statistically Significant | Statistically Significant | < 0.01 |
| Articular Index Reduction | Statistically Significant | Statistically Significant | < 0.01 |
| Grip Strength Improvement | Statistically Significant | Statistically Significant | < 0.01 |
| Table 1: Comparative Efficacy of Benorilate and Acetylsalicylic Acid in Rheumatoid Arthritis. nih.govresearchgate.net |
Benorilate versus Indomethacin (B1671933) Efficacy Comparisons
Benorilate has also been compared with indomethacin, another potent non-steroidal anti-inflammatory drug (NSAID). In a double-blind controlled trial involving two groups of 40 patients with either rheumatoid arthritis or osteoarthritis, benorilate was found to be as effective as indomethacin in relieving symptoms over a two-week treatment period. researchgate.net Another double-blind clinical trial specifically in patients with rheumatoid disease also concluded that the clinical effectiveness of benorilate was comparable to that of indomethacin. nih.gov These findings suggest that benorilate offers a similar level of symptom control to indomethacin in common arthritic conditions.
| Parameter | Benorilate | Indomethacin | Conclusion |
| Symptom Relief in Rheumatoid Arthritis | Effective | Effective | Comparable Efficacy |
| Symptom Relief in Osteoarthritis | Effective | Effective | Comparable Efficacy |
| Table 2: Summary of Comparative Efficacy of Benorilate and Indomethacin. researchgate.netnih.gov |
Benorilate versus Ibuprofen (B1674241) Efficacy Comparisons
Comparative studies between benorilate and ibuprofen have been conducted in patients with rheumatoid arthritis and osteoarthritis, yielding noteworthy results.
In a study involving patients with established rheumatoid arthritis, benorilate demonstrated a marginally better effect on pain scores and a more significant improvement in grip strength when compared to moderate doses of ibuprofen. nih.govnih.gov For instance, one clinical trial reported that all patients showed a rise in grip strength with benorilate, while a fall was observed with ibuprofen. The mean changes in grip strength for the right and left hands were +15.5 and +12.7 mm Hg for benorilate, respectively, compared to -4.7 and -6.7 mm Hg for ibuprofen. nih.gov
Another comparative trial in the treatment of osteoarthritis found that while both drugs provided equal benefit in relieving pain at rest, benorilate was significantly more effective in alleviating pain during joint use by the fourteenth day of treatment. nih.gov Furthermore, a statistically significant response in favor of benorilate was observed in male patients based on their own assessments of the general effectiveness of the treatments. nih.gov
| Treatment | Mean Change in Right Hand Grip Strength (mm Hg) | Mean Change in Left Hand Grip Strength (mm Hg) |
|---|---|---|
| Benorilate | +15.5 | +12.7 |
| Ibuprofen | -4.7 | -6.7 |
Benorilate versus Phenylbutazone (B1037) Efficacy Comparisons
Clinical trials on phenylbutazone in rheumatoid arthritis have demonstrated its therapeutic effect. For example, a study showed that phenylbutazone, even at a low dose of 50 mg/day, had a significant therapeutic effect as judged by improvements in morning stiffness, pain score, and articular index compared to the pretreatment period. nih.gov Another study assessing various doses of phenylbutazone also noted improvements in these parameters. nih.gov
Assessment of Analgesic and Anti-inflammatory Responses in Human Subjects
The therapeutic effects of benorilate have been quantified in human subjects through various clinical and laboratory assessments.
Functional Grade and Grip Strength Measurements
The same comparative study in rheumatoid arthritis patients also demonstrated a statistically significant improvement (P < 0.01) in functional grade and grip strength with benorilate treatment over a two-week period. nih.govresearchgate.net As with pain and articular index, the improvements seen with benorilate were comparable to those observed with aspirin (B1665792). nih.govresearchgate.net
| Parameter | Improvement Observed |
|---|---|
| Overall Pain | Yes |
| Articular Index | Yes |
| Functional Grade | Yes |
| Grip Strength | Yes |
Inflammatory Marker Responses (e.g., Erythrocyte Sedimentation Rate)
While specific studies detailing the quantitative effect of benorilate on the Erythrocyte Sedimentation Rate (ESR) are limited, it is a well-established principle that NSAIDs can lower ESR in patients with inflammatory conditions. nih.gov The ESR is a non-specific marker of inflammation and its reduction is an expected outcome of effective anti-inflammatory therapy. nih.gov Therefore, the demonstrated anti-inflammatory effects of benorilate suggest it would likely lead to a reduction in ESR in patients with rheumatic diseases, although specific data from benorilate clinical trials is not extensively reported in the available literature.
Patient-Reported Outcomes and Tolerability Assessments in Clinical Settings
In a clinical trial involving 49 patients with various rheumatic disorders, benorilate was found to have satisfactory tolerance in 88% of patients, with 80% of these rating the tolerance as excellent. nih.gov Treatment had to be discontinued (B1498344) due to side effects in only two of the 49 patients. nih.gov
In terms of patient preference, a study on osteoarthritis found that a high proportion of patients preferred benorilate to their previous anti-arthritic medication. This suggests a favorable patient perception of benorilate's efficacy and tolerability profile.
| Parameter | Finding | Source |
|---|---|---|
| Satisfactory Tolerance | 88% of patients in a study of rheumatic disorders | nih.gov |
| Comparative Tolerability | Well-tolerated, similar to ibuprofen in osteoarthritis | nih.gov |
| Comparative Side Effects | Lower incidence of side effects compared to aspirin (not statistically significant) | nih.govresearchgate.net |
| Patient Preference | High proportion of osteoarthritis patients preferred benorilate over previous medication |
Pharmacological Interactions and Concomitant Drug Effects
Mechanisms of Interaction with Anticoagulants and Antiplatelet Agents
Benorilate, through its aspirin (B1665792) component, can significantly increase the risk of bleeding and hemorrhage when combined with anticoagulants and other antiplatelet agents. patsnap.comdrugbank.comdrugbank.com Aspirin irreversibly inhibits cyclooxygenase (COX) enzymes, particularly COX-1, which is involved in the synthesis of thromboxane (B8750289) A2 (TXA2). patsnap.com TXA2 is a potent inducer of platelet aggregation. basicmedicalkey.com By inhibiting TXA2 production, aspirin impairs platelet function, thereby increasing the risk of bleeding. patsnap.combasicmedicalkey.com
When Benorilate is co-administered with anticoagulants such as warfarin (B611796) or heparin, the enhanced antiplatelet effect of aspirin adds to the anticoagulant effect, leading to a higher risk of bleeding complications. patsnap.comdrugbank.com Warfarin, a vitamin K antagonist, inhibits the synthesis of several clotting factors, while heparin enhances the activity of antithrombin, a protein that inactivates clotting factors. basicmedicalkey.comdrugbank.comdrugoffice.gov.hk The combined effect of impaired platelet aggregation and reduced clotting factor activity significantly compromises hemostasis. Similarly, combining Benorilate with other antiplatelet drugs like clopidogrel (B1663587) or ticagrelor, which inhibit platelet aggregation through different mechanisms, further increases the risk of bleeding. mims.comdrugbank.comdrugoffice.gov.hk
Modulation of Gastrointestinal Integrity by Co-administered Drugs
Benorilate, particularly due to its aspirin component, can cause gastrointestinal irritation, including nausea, vomiting, abdominal pain, ulcers, and bleeding. patsnap.compatsnap.com The risk and severity of these gastrointestinal effects can be increased when Benorilate is combined with other medications known to affect gastrointestinal integrity. patsnap.comdrugbank.com
Nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen (B1676952), also inhibit COX enzymes and can cause gastrointestinal damage. patsnap.comnih.gov Concurrent use of Benorilate with other NSAIDs increases the cumulative risk of gastrointestinal bleeding and ulcers. patsnap.commedicaldialogues.in Corticosteroids are another class of drugs that can increase the risk of gastrointestinal side effects when used concomitantly with Benorilate. patsnap.commims.com Selective serotonin (B10506) reuptake inhibitors (SSRIs) have also been associated with an increased risk of gastrointestinal bleeding when combined with NSAIDs, including aspirin. patsnap.com
Impact on Hepatic Enzyme Systems and Metabolic Clearance of Other Pharmacological Agents
Benorilate is metabolized in the body to paracetamol and salicylate (B1505791). mims.com Paracetamol is primarily metabolized in the liver through conjugation pathways and by cytochrome P450 enzymes, particularly CYP2E1, to a reactive intermediate metabolite (NAPQI). msdmanuals.commedscape.com Salicylate is primarily metabolized in the liver by conjugation with glycine (B1666218) and glucuronic acid.
Certain medications can influence the hepatic metabolism of paracetamol and salicylate, potentially altering their plasma concentrations and the risk of toxicity or affecting the metabolism of the co-administered drug. patsnap.commsdmanuals.com For instance, drugs that induce hepatic enzymes, such as some anticonvulsants (e.g., carbamazepine, phenytoin) and rifampin, can increase the metabolism of paracetamol, potentially leading to increased production of the toxic NAPQI metabolite and an increased risk of hepatotoxicity, especially in cases of paracetamol overdose. patsnap.comsemanticscholar.org Conversely, drugs that inhibit hepatic enzymes, such as cimetidine (B194882) or certain antifungal agents, can decrease the metabolism of paracetamol, potentially prolonging its effects and increasing the risk of adverse effects. patsnap.com
While the direct impact of Benorilate on the metabolic clearance of other drugs via hepatic enzyme systems is not extensively detailed in the provided search results, it is known that salicylates can interact with the metabolism of certain drugs.
Alterations in Renal Excretion and Systemic Drug Levels
The kidneys play a crucial role in the excretion of Benorilate metabolites, particularly salicylate and conjugated paracetamol metabolites. druginfosys.commsdmanuals.comopenaccessjournals.com Interactions affecting renal function or tubular transport can alter the excretion rate of these metabolites and potentially other co-administered drugs. msdmanuals.comopenaccessjournals.comnih.gov
Benorilate, through its aspirin component, can potentially affect renal function, especially with prolonged use or in individuals with pre-existing renal impairment. patsnap.com This can indirectly impact the renal excretion of other drugs. Additionally, certain drugs can directly interfere with the renal excretion of Benorilate metabolites or be affected in their own excretion by Benorilate. For example, Benorilate may decrease the excretion rate of various drugs, potentially leading to higher serum levels of the co-administered drug. drugbank.com This has been noted for drugs like abacavir, clobazam, clofarabine, and cisplatin. drugbank.com The therapeutic efficacy of some drugs, such as furosemide (B1674285) and bendroflumethiazide, may be decreased when used in combination with Benorilate, which could be related to altered renal handling or other mechanisms. mims.comdrugbank.com Conversely, the excretion of Benorilate metabolites might be affected by drugs that alter urinary pH or compete for renal tubular transport. msdmanuals.com Probenecid, a uricosuric agent that inhibits renal tubular secretion of organic anions, could potentially affect the excretion of salicylate. drugbank.com
A summary of some reported interactions affecting renal excretion is presented in the table below:
| Co-administered Drug | Potential Effect of Benorilate | Source |
| Abacavir | May decrease excretion rate, potentially increasing serum level. | drugbank.com |
| Amikacin | May decrease excretion rate, potentially increasing serum level. | drugbank.com |
| Amoxicillin | May decrease excretion rate, potentially increasing serum level. | drugbank.com |
| Ampicillin | May decrease excretion rate, potentially increasing serum level. | drugbank.com |
| Cisplatin | May decrease excretion rate, potentially increasing serum level. | drugbank.com |
| Clobazam | May decrease excretion rate, potentially increasing serum level. | drugbank.com |
| Clofarabine | May decrease excretion rate, potentially increasing serum level. | drugbank.com |
| Furosemide | Therapeutic efficacy may be decreased. | mims.comdrugbank.com |
| Bendroflumethiazide | Therapeutic efficacy may be decreased. | mims.com |
| Spironolactone | Reduced effects. | mims.commedicaldialogues.in |
| Sulfinpyrazone | Reduced effects. | mims.commedicaldialogues.in |
Cardiovascular and Electrolyte Homeostasis Disruptions Associated with Drug Interactions
Interactions involving Benorilate can potentially disrupt cardiovascular and electrolyte homeostasis, particularly through the effects of its aspirin and paracetamol components and their interactions with other medications.
Aspirin can affect blood pressure regulation, and interactions with antihypertensive medications are possible. Benorilate may decrease the antihypertensive activities of beta-blockers like acebutolol (B1665407) and alprenolol. drugbank.com The risk or severity of hypertension can be increased when Benorilate is combined with certain drugs like amphetamine or clenbuterol. drugbank.com
Electrolyte imbalances, such as hyperkalemia, can occur with certain drug combinations involving Benorilate. The risk or severity of hyperkalemia can be increased when Benorilate is combined with agents like amiloride (B1667095) or clevidipine. drugbank.com Amiloride is a potassium-sparing diuretic, and the combination with Benorilate may increase the risk of renal failure, hyperkalemia, and hypertension. drugbank.com Electrolyte abnormalities are a known potential complication in patients with heart failure, and drug interactions, including those with diuretics, can contribute to these imbalances. nih.govresearchgate.net
The cardiovascular and electrolyte effects are often intertwined with renal function and other physiological systems. Further detailed research findings on the specific mechanisms and clinical implications of these interactions with Benorilate are necessary for a comprehensive understanding.
Advanced Research Methodologies and Analytical Techniques for Benorilate Studies
In Vivo Pharmacodynamic and Pharmacokinetic Evaluation Models
In vivo studies are crucial for understanding how benorilate is processed by the body (pharmacokinetics) and its resulting effects (pharmacodynamics). As a codrug, benorilate is designed to be absorbed as an intact molecule, potentially offering advantages such as improved stomach tolerance compared to its individual components invivochem.com. Once absorbed, it is hydrolyzed to its active metabolites, acetylsalicylic acid and paracetamol researchgate.net.
Pharmacokinetic evaluations typically involve administering benorilate to experimental animals or, in clinical research, to human subjects, followed by the collection of biological samples such as blood, plasma, or urine over time. The concentrations of benorilate and its metabolites (acetylsalicylic acid, salicylic (B10762653) acid, and paracetamol) in these samples are then quantified using sensitive analytical techniques researchgate.net. This data is used to determine key pharmacokinetic parameters such as absorption rate, distribution volume, metabolism pathways, and elimination half-life wikipedia.orgwikipedia.orgwikipedia.orgnih.gov.
Pharmacodynamic studies assess the biological effects of benorilate. For instance, its anti-inflammatory effects can be evaluated in animal models of inflammation. The ability of benorilate to suppress prostaglandin (B15479496) (PG) production has been demonstrated in both human tissues and experimental animals invivochem.com. Prostaglandins (B1171923) are lipid compounds with hormone-like effects, involved in inflammation and pain.
Research findings indicate that the hydrolysis of benorilate yields salicylic acid and paracetamol in vivo researchgate.net. The plasma concentrations of these hydrolyzates can be measured to understand the in vivo breakdown of benorilate researchgate.net.
Mass Spectrometry and Chromatographic Quantification in Biological Matrices
Quantitative analysis of benorilate and its metabolites in biological matrices is predominantly performed using hyphenated techniques combining chromatography with mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used due to their high sensitivity and specificity, essential for analyzing complex biological samples like blood, plasma, urine, and tissue extracts resolvemass.canih.govresearchgate.netnih.gov.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to separate benorilate from its metabolites and endogenous compounds present in the biological matrix resolvemass.ca. This separation is crucial to minimize matrix effects that can interfere with accurate quantification by mass spectrometry nih.gov.
Mass spectrometry then detects and quantifies the separated compounds based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides increased selectivity by fragmenting the ions and measuring specific product ions, further enhancing the accuracy of quantification in complex matrices nih.gov.
Studies involving benorilate have utilized HPLC to measure the plasma concentrations of its hydrolysis products, salicylic acid and paracetamol researchgate.net.
Interactive Table 1: Example Data Structure for Metabolite Quantification (Illustrative)
| Compound | Biological Matrix | Analytical Technique | Sample Type | Concentration Range | Citation |
| Salicylic Acid | Plasma | HPLC | In vivo | Not Specified | researchgate.net |
| Paracetamol | Plasma | HPLC | In vivo | Not Specified | researchgate.net |
Radiolabeling and Tracing Techniques in Metabolic Pathway Elucidation
Radiolabeling techniques involve incorporating radioactive isotopes (such as 14C or 3H) into the benorilate molecule. These labeled compounds can then be administered in vivo, and their distribution, metabolism, and excretion can be traced by detecting the radioactivity in biological samples and tissues. This approach is invaluable for elucidating the metabolic pathways of benorilate and identifying its various metabolites.
By tracking the labeled atoms, researchers can determine how the parent drug is transformed within the body, which enzymes are involved, and how the metabolites are eliminated. While specific details on radiolabeling studies for benorilate were not extensively found in the search results, this is a standard technique in drug metabolism studies to gain a comprehensive understanding of a compound's fate in a biological system. For example, 4-Acetamidophenol (Paracetamol) with a 14C label on the ring has been studied nih.gov.
Electrochemical Sensing Systems for Benorilate and Metabolite Detection
Electrochemical sensors offer a potentially rapid, low-cost, and sensitive approach for detecting and quantifying electroactive compounds like benorilate and its metabolites in various matrices, including biological and pharmaceutical samples researchgate.netnih.goviapchem.org. These sensors work by measuring the electrical signal generated by the oxidation or reduction of the analyte at an electrode surface.
Recent research has explored the development of novel electrochemical sensors for the sensitive detection of benorilate. One study describes an electrochemical sensor utilizing a nanocomposite of silver nanoparticles, polyindole, and reduced graphene oxide (AgNPs-PIn-rGO) modified electrode researchgate.net. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) were used to investigate the electrochemical behavior of benorilate with this sensor researchgate.net. The AgNPs-PIn-rGO nanocomposite demonstrated significant electrocatalytic activity towards benorilate researchgate.net.
The developed sensor showed an appreciable linear response range and a low detection limit for benorilate researchgate.net. This indicates the potential of electrochemical methods for monitoring benorilate levels.
Interactive Table 2: Performance of an Electrochemical Sensor for Benorilate
| Sensor Material | Technique Used | Linear Response Range | Detection Limit | Citation |
| AgNPs-PIn-rGO | CV, DPV | 0.06 μM - 80 μM | 6 nM | researchgate.net |
Computational and In Silico Drug Discovery Approaches
Computational and in silico methods play a significant role in modern drug discovery and research, offering cost-effective and time-efficient ways to understand drug-target interactions, predict pharmacokinetic properties, and design new analogues. These approaches are also applicable to the study of benorilate and the design of related compounds.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as benorilate or its metabolites, when bound to a protein target, such as an enzyme involved in inflammation or pain researchgate.netplos.orgbioinformation.netphyschemres.org. This method estimates the binding affinity between the ligand and the protein, providing insights into the potential biological activity and mechanism of action.
By simulating the interaction between benorilate or its components (acetylsalicylic acid and paracetamol) and target proteins like cyclooxygenase (COX) enzymes, researchers can gain a better understanding of how these molecules exert their effects at the molecular level guidetopharmacology.orgfishersci.atcohlife.orgnih.gov. Molecular docking can help identify key amino acid residues in the protein's active site that interact with the ligand, providing valuable information for rational drug design.
Molecular docking simulations have been used in studies involving hybrid molecules based on NSAIDs, including the concept of molecular hybridization exemplified by benorilate's creation from aspirin (B1665792) and acetaminophen (B1664979) nih.gov.
Pharmacophore Modeling for Analogue Design and Optimization
Pharmacophore modeling is another computational technique used in drug discovery. A pharmacophore is an abstract representation of the molecular features that are necessary for a compound to bind to a particular biological target and exert its desired activity. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, arranged in a specific three-dimensional spatial arrangement.
By developing a pharmacophore model based on the structures of known active compounds (such as acetylsalicylic acid and paracetamol, the active components of benorilate), researchers can screen large databases of chemical compounds to identify novel molecules that are likely to bind to the same target. This approach can be used to design and optimize new analogues of benorilate with potentially improved efficacy, reduced side effects, or better pharmacokinetic properties.
Pharmacophore models can be used in conjunction with molecular docking and other in silico methods to refine the design of new drug candidates before their synthesis and experimental testing. The design of pharmacophore models is often followed by screening databases to identify potential drug candidates, which are then subjected to molecular docking to evaluate their interactions with the target protein plos.org.
Future Research Trajectories and Unresolved Questions in Benorilate Pharmacology
Exploration of Novel Therapeutic Applications
The primary mechanism of benorilate involves the inhibition of cyclooxygenase (COX) enzymes following its hydrolysis into aspirin (B1665792) and paracetamol, which in turn reduces the synthesis of prostaglandins (B1171923). patsnap.comnih.gov This well-understood mechanism provides a strong rationale for exploring its use beyond traditional indications, a strategy known as drug repurposing. muschealth.org Given that many established drugs have been found to have new therapeutic uses, benorilate represents a candidate for such investigation, potentially accelerating the development timeline for new treatments. muschealth.orgnih.gov
Key areas for exploration include:
Oncology: A significant body of evidence implicates prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), in the progression of various cancers. mdpi.comnih.gov PGE2 can promote tumor cell proliferation, enhance angiogenesis, facilitate metastasis, and suppress the body's natural antitumor immunity. mdpi.comfrontiersin.org The demonstrated ability of non-steroidal anti-inflammatory drugs (NSAIDs) to inhibit PGE2 production suggests a potential chemopreventive role. mdpi.com Specifically, aspirin has been studied for its potential to lower the risk of colorectal cancer. muschealth.org Future research should systematically evaluate benorilate's efficacy in preclinical models of cancers where prostaglandin pathways are critical, such as colorectal, hepatocellular, and breast cancer. mdpi.comfrontiersin.org
Neurodegenerative Disorders: Neuroinflammation is a critical component in the pathophysiology of diseases like Parkinson's and Alzheimer's disease. nih.govoup.com This inflammatory process is associated with increased expression of COX enzymes and elevated levels of PGE2 in the brain. nih.gov Studies utilizing animal models have shown that inhibiting COX-2 can offer neuroprotective effects, slowing the degeneration of dopaminergic neurons. pnas.orgharvard.edu Given that benorilate's active metabolites inhibit COX, its potential to mitigate neuroinflammatory processes warrants investigation as a disease-modifying strategy in neurodegeneration. nih.govnih.gov
Development of Modified Benorilate Analogues with Enhanced Therapeutic Indices
Benorilate itself is a codrug, a molecule that combines two different therapeutic agents (aspirin and paracetamol) to optimize their pharmacological profile. taylorfrancis.com This prodrug strategy is a well-established method for improving the characteristics of NSAIDs, often by masking the free carboxylic acid group responsible for gastrointestinal irritation. benthamdirect.comingentaconnect.comingentaconnect.com Building upon this concept, future research could focus on creating novel, second-generation benorilate analogues with further enhanced therapeutic properties.
Potential strategies for developing such analogues include:
Mutual Prodrugs: This approach involves linking benorilate, or its constituent parts, to another pharmacologically active molecule to create a single hybrid compound. nih.gov The attached molecule could be selected to provide a synergistic or complementary effect. For instance, creating an analogue that releases nitric oxide (NO) could further improve gastrointestinal safety, while conjugation with an antioxidant could help mitigate oxidative stress in inflammatory conditions. nih.gov
Site-Specific Delivery: Analogues could be designed for targeted delivery to specific tissues. By attaching a promoiety that has an affinity for bone tissue, for example, a modified benorilate could be developed for more effective treatment of osteoarthritis or other bone-related inflammatory diseases, concentrating the drug's effect where it is most needed. ingentaconnect.com
Enhanced Physicochemical Properties: Modifications to the core structure could be made to improve properties such as solubility or metabolic stability, leading to a more predictable and sustained therapeutic effect. nih.gov These efforts would aim to create derivatives with an optimized balance of efficacy and safety, surpassing that of the original molecule.
Table 1: Potential Strategies for Benorilate Analogue Development
| Strategy | Rationale | Potential Advantage | Example Concept |
| Mutual Prodrug | Combine benorilate with another active agent. | Synergistic therapeutic effects; reduced side effects. | Benorilate-Antioxidant Hybrid |
| Site-Specific Delivery | Attach a targeting moiety. | Increased drug concentration at the site of action; reduced systemic exposure. | Bone-Targeting Benorilate Derivative |
| NO-Releasing Analogue | Incorporate a nitric oxide-donating group. | Enhanced gastrointestinal safety profile. | Nitrooxybutyl-Benorilate |
| Solubility Enhancement | Modify structure to improve aqueous solubility. | Improved bioavailability and formulation options. | Glycosylated Benorilate Derivative |
Addressing Gaps in Clinical Efficacy Evidence Through High-Quality Randomized Controlled Trials
Much of the existing clinical data for benorilate dates back to the 1970s. nih.gov While these early studies demonstrated its efficacy in rheumatic disorders, often with better tolerability than aspirin, they lack the methodological rigor and scale of modern clinical trials. nih.gov To establish the true value of benorilate in the current therapeutic landscape, there is a critical need for new, robust clinical evidence.
Future clinical research should focus on:
Modernizing the Evidence Base: Conducting large-scale, multicenter, double-blind, randomized controlled trials (RCTs) is essential. wikipedia.org These trials should compare benorilate not only to a placebo but also to current first-line treatments for its established indications, such as osteoarthritis and rheumatoid arthritis.
Validating Novel Applications: If preclinical studies show promise in new areas like cancer prevention or neurodegeneration, carefully designed clinical trials will be required to assess its efficacy and safety in these patient populations. nih.goveditverse.com
Comparative Effectiveness Research: Head-to-head trials comparing benorilate with other widely used NSAIDs and analgesics would help define its specific place in clinical practice, identifying patient populations who may benefit most from its unique pharmacological profile.
Investigation of Benorilate's Role in Specific Disease Pathophysiologies
A deeper understanding of how benorilate modulates specific molecular and cellular pathways is crucial for optimizing its use and identifying new applications. While its general mechanism of COX inhibition is known, its precise effects within the complex signaling networks of various diseases are not fully elucidated. patsnap.com
Future mechanistic studies should investigate:
Cancer Pathophysiology: Research should utilize modern preclinical models to dissect benorilate's impact on key cancer-related processes. This includes using in vitro assays with various cancer cell lines to measure effects on proliferation and apoptosis, as well as in vivo xenograft models to assess its influence on tumor growth and angiogenesis. mdpi.com Investigating its ability to modulate the tumor microenvironment, particularly its effect on immune cell function, would be a critical area of focus. nih.gov
Neurodegenerative Pathophysiology: The role of benorilate in neuroinflammation should be explored using established animal models of diseases like Parkinson's and Alzheimer's. pnas.orgnih.gov Key outcome measures would include the quantification of neuronal loss, assessment of inflammatory markers (e.g., microglial activation), and analysis of oxidative stress pathways within the brain. nih.govpnas.org These studies could clarify whether benorilate offers neuroprotection beyond simple symptomatic relief.
Table 2: Proposed Preclinical Models for Mechanistic Studies
| Disease Area | Research Question | Proposed Model System | Key Endpoints to Measure |
| Oncology | Does benorilate inhibit tumor growth and progression? | Colorectal cancer cell lines (e.g., HCT-116); AOM/DSS mouse model. | Cell viability, apoptosis rates, angiogenesis markers (VEGF), tumor size, metastasis. |
| Neurodegeneration | Can benorilate protect neurons from inflammatory damage? | MPTP-induced mouse model of Parkinson's disease; APP/PS1 mouse model of Alzheimer's. | Dopaminergic neuron survival, levels of inflammatory cytokines, amyloid-beta plaque load, behavioral outcomes. |
| Inflammation | How does benorilate compare to its components in modulating specific inflammatory pathways? | LPS-stimulated macrophages in vitro. | Prostaglandin E2 levels, expression of COX-1/COX-2, NF-κB activation. |
Integration of Advanced Manufacturing and Analytical Technologies in Benorilate Research
Future directions in this area include:
Continuous Manufacturing: The pharmaceutical industry is gradually shifting from traditional batch manufacturing to Pharmaceutical Continuous Manufacturing (PCM). yokogawa.comusp.org This modern approach integrates production steps into a seamless flow, which can enhance product consistency, reduce manufacturing time and costs, and allow for more flexible responses to demand. acs.orgpharmafeatures.comlifescienceintegrates.com Adopting continuous manufacturing for benorilate synthesis would represent a significant modernization of its production.
Process Analytical Technology (PAT): The implementation of PAT, as encouraged by regulatory agencies, would revolutionize quality control. mt.compharmanow.live PAT involves using in-line or online analytical tools (e.g., spectroscopy) to monitor manufacturing processes in real-time. wikipedia.orgnews-medical.net This allows for a deeper understanding of how process variables affect the final product, ensuring consistent quality and facilitating real-time release of batches. hamiltoncompany.com This approach aligns with the Quality by Design (QbD) paradigm, where quality is built into the product from the outset. hamiltoncompany.com
Advanced Analytical Methods: Modern analytical techniques are essential for both quality control and research. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) can provide highly sensitive and specific methods for quantifying benorilate and its metabolites in various biological matrices. ejbps.com These techniques are crucial for detailed pharmacokinetic studies and for ensuring the purity and stability of the final drug product.
Q & A
Basic: What in vitro models are commonly used to evaluate Benorilate's anti-inflammatory and analgesic mechanisms?
Answer:
Benorilate’s inhibition of prostaglandin (PG) synthesis is typically studied using enzyme-linked immunosorbent assays (ELISA) to quantify PG levels (e.g., PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). Researchers compare its efficacy to aspirin and paracetamol by measuring IC₅₀ values for COX-1/COX-2 inhibition. Dose-response curves and time-kill experiments validate its dual mechanism .
Key Considerations:
- Use LPS or interleukin-1β to induce inflammation.
- Include positive controls (e.g., indomethacin) and solvent controls (DMSO).
- Validate results with Western blotting for COX-2 expression.
Advanced: How can researchers resolve contradictions in Benorilate’s solubility data across studies?
Answer:
Discrepancies arise from solvent purity, polymorphic forms, and experimental methods (e.g., laser monitoring vs. gravimetric analysis). For example:
-
Methyl acetate solubility at 298.15 K:
Study Solubility (mole fraction) Method Hu et al. (2021) 0.0218 Laser monitoring Sha et al. (2020) 0.0185 Gravimetric
Methodological Recommendations:
- Standardize solvent purity (>99.5%) and verify polymorph stability via PXRD .
- Use the modified Apelblat model for high-precision correlation (average RAD <5%) .
- Cross-validate with COSMO-RS simulations to predict molecular interactions (e.g., sigma profiles) .
Basic: What experimental designs are optimal for determining Benorilate’s solubility in monosolvents?
Answer:
The laser monitoring method is preferred for real-time solubility measurement. Key steps:
Prepare saturated solutions in solvents (e.g., ethanol, acetone) at 278.15–318.15 K .
Use jacketed glass vessels with ±0.1 K temperature control.
Validate equilibrium via triplicate sampling and HPLC analysis (RSD <2%).
Thermodynamic Models:
- Modified Apelblat equation: Best for non-polar solvents (R² >0.99) .
- λh model: Effective for alcohols (ethanol, isopropanol) .
Advanced: How can computational models like COSMO-RS and Hansen solubility parameters (HSP) predict Benorilate’s solvent interactions?
Answer:
-
COSMO-RS: Predicts solubility via sigma profiles and interaction energies. For example, Benorilate’s high solubility in DMSO correlates with strong hydrogen-bond acceptor capacity (σ-profile peak at +0.02 e/Ų) .
-
HSP Analysis:
Solvent δₜ (MPa¹/²) δₕ (MPa¹/²) Miscibility Ethyl acetate 18.6 9.3 High Acetone 20.3 7.0 Moderate
Application:
Basic: What strategies improve Benorilate synthesis yield and purity?
Answer:
- Catalyst Optimization:
- Purification: Recrystallize in ethanol (yield loss <5%) and validate purity via DSC (melting point: 450.3 K ±0.5 K) .
Advanced: How do thermodynamic properties explain Benorilate’s entropy-driven dissolution?
Answer:
Van’t Hoff analysis of ΔHₐ (enthalpy) and ΔSₐ (entropy) reveals:
- Positive ΔHₐ (15–25 kJ/mol): Endothermic dissolution.
- Positive ΔSₐ (50–80 J/mol·K): Entropy-driven process due to solvent disorder .
Data from n-Butyl Acetate:
| T (K) | ln(x) | ΔHₐ (kJ/mol) | ΔSₐ (J/mol·K) |
|---|---|---|---|
| 298 | -3.91 | 18.2 | 62.4 |
| 318 | -3.12 | 17.8 | 59.7 |
Basic: What safety protocols are critical for handling Benorilate in lab settings?
Answer:
- Use PPE (nitrile gloves, goggles) to avoid dermal contact .
- Store waste in sealed containers for incineration (prevents aquatic toxicity) .
Advanced: How can pharmacodynamic studies reconcile Benorilate’s dual mechanism with in vivo efficacy data?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
